
Atecegatran
Descripción general
Descripción
AR-H067637 es un inhibidor directo de la trombina derivado del profármaco disponible por vía oral AZD0837 . Es un inhibidor reversible y selectivo con una constante de inhibición de 2–4 nmol/L contra la alfa-trombina humana . Este compuesto se utiliza principalmente en el desarrollo de fármacos anticoagulantes para el tratamiento de trastornos tromboembólicos .
Métodos De Preparación
AR-H067637 se sintetiza in vivo a partir del profármaco AZD0837 . La ruta sintética implica la conversión de AZD0837 a AR-H067637 a través de procesos metabólicos en el cuerpo . Los métodos de producción industrial para AR-H067637 no se detallan explícitamente en la literatura disponible, pero se sabe que el compuesto se deriva de AZD0837, que experimenta biotransformación para producir el metabolito activo .
Análisis De Reacciones Químicas
AR-H067637 experimenta varios tipos de reacciones químicas, principalmente relacionadas con su función como inhibidor de la trombina. El compuesto está involucrado en:
Inhibición de la trombina: AR-H067637 se une a la trombina, evitando que convierta el fibrinógeno en fibrina, lo cual es esencial para la formación de coágulos sanguíneos.
Interacción con anticoagulantes: El compuesto se ha estudiado en combinación con otros anticoagulantes como la aspirina y el clopidogrel, mostrando efectos dependientes de la dosis en el tamaño del trombo y el tiempo de sangrado.
Aplicaciones Científicas De Investigación
Clinical Applications
1. Prevention of Stroke and Systemic Embolism
Atecegatran metoxil has undergone extensive clinical trials, particularly Phase II studies, aimed at evaluating its efficacy in preventing strokes and systemic embolism in patients suffering from non-valvular atrial fibrillation. The drug was compared to traditional vitamin K antagonists in these trials, assessing its safety and tolerability across various dosages .
2. Thromboembolic Disorders
The primary application of this compound lies in its potential use for treating thromboembolic disorders. Its mechanism as a direct thrombin inhibitor positions it as a promising alternative to existing anticoagulants, which often have limitations related to dosing and monitoring .
Research Findings
Clinical Trials Overview
- Phase II Trials : Focused on the efficacy of this compound in preventing strokes and systemic embolisms.
- Comparison with Vitamin K Antagonists : Aimed at determining the safety profile and tolerability of this compound against established treatments.
Trial Phase | Indication | Status | Year |
---|---|---|---|
Phase II | Non-valvular Atrial Fibrillation | Completed | 2009 |
Phase II | Stroke Prevention | Completed | 2009 |
Limitations and Discontinuation
Despite its promising applications, the development of this compound metoxil was halted primarily due to concerns regarding the long-term stability of its extended-release formulation. These stability issues raised questions about its viability as a long-term treatment option for patients requiring anticoagulation therapy .
Case Studies
1. Efficacy in Clinical Settings
A study published in 2009 highlighted the effectiveness of AZD0837 in a controlled environment where patients were monitored for stroke incidence while on the drug versus those on traditional anticoagulants. The results indicated a favorable outcome for those treated with this compound, although further studies were needed to confirm these findings across broader populations .
2. Pharmacological Insights
Research has demonstrated that AR-H067637, the active metabolite of this compound, exhibits significant pharmacological effects in models simulating venous and arterial thrombosis. This has been documented through various animal studies that assessed bleeding risks alongside thrombus formation .
Mecanismo De Acción
AR-H067637 ejerce sus efectos inhibiendo selectivamente y de forma reversible la trombina, una enzima que desempeña un papel crucial en el proceso de coagulación de la sangre . Al unirse a la trombina, AR-H067637 evita la conversión de fibrinógeno en fibrina, inhibiendo así la formación de coágulos sanguíneos . Este mecanismo lo convierte en un anticoagulante eficaz para el tratamiento y la prevención de trastornos tromboembólicos .
Comparación Con Compuestos Similares
AR-H067637 es único en su inhibición selectiva y reversible de la trombina. Los compuestos similares incluyen:
Dabigatrán: Otro inhibidor directo de la trombina utilizado como anticoagulante.
Rivaroxaban: Un inhibidor directo del factor Xa utilizado para indicaciones similares.
Apixaban: Otro inhibidor directo del factor Xa con un mecanismo de acción similar.
En comparación con estos compuestos, AR-H067637 se deriva del profármaco AZD0837 y tiene propiedades farmacocinéticas y farmacodinámicas específicas que lo hacen adecuado para ciertas aplicaciones clínicas .
Actividad Biológica
Atecegatran, also known as AZD0837 or this compound metoxil, is a synthetic oral anticoagulant that functions as a reversible direct thrombin inhibitor. It was developed with the aim of providing a safer alternative to existing anticoagulants for the prevention of thromboembolic events, particularly in patients with non-valvular atrial fibrillation. This article delves into its biological activity, pharmacological properties, clinical trial data, and relevant case studies.
Chemical and Pharmacological Profile
- Chemical Formula : CHClFNO
- Molecular Weight : 496.9 g/mol
- Classification : Synthetic organic compound; prodrug converted to active form AR-H067637.
- Mechanism of Action : Inhibits thrombin (Factor II), which plays a critical role in the coagulation cascade by converting fibrinogen to fibrin and activating various clotting factors .
Pharmacodynamics
This compound demonstrates selective inhibition of thrombin, which is crucial for effective anticoagulation. Its pharmacodynamic profile includes:
- Inhibition Constant (Ki) : 2-4 nmol/L
- Half-Life : 9-14 hours
- Clearance Rate : Approximately 13 mL/min/kg .
Clinical Trials and Efficacy
This compound was primarily studied in Phase II clinical trials aimed at preventing strokes and systemic embolism in patients with non-valvular atrial fibrillation. Key findings from these trials include:
- Efficacy : Comparable efficacy to traditional anticoagulants like warfarin, with a trend towards reduced bleeding risk .
- Adverse Effects : Initial trials indicated potential hepatotoxicity, leading to discontinuation of further development due to safety concerns .
Table 1: Summary of Clinical Trial Outcomes
Trial Phase | Indication | Efficacy Outcome | Adverse Effects |
---|---|---|---|
Phase II | Non-valvular Atrial Fibrillation | Comparable to warfarin | Hepatotoxicity observed |
Phase II | Stroke Prevention | Effective in reducing risk | Transient liver enzyme elevation |
Case Studies
Several case studies have been documented regarding the application of this compound in clinical settings. Notable examples include:
-
Study on Non-Valvular Atrial Fibrillation :
- Conducted to assess patient outcomes related to stroke prevention.
- Results indicated that patients receiving this compound had similar rates of stroke compared to those on standard therapy but experienced fewer bleeding complications.
- Long-Term Stability Analysis :
Propiedades
IUPAC Name |
(2S)-N-[(4-carbamimidoylphenyl)methyl]-1-[(2R)-2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]azetidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClF2N4O4/c22-14-7-13(8-15(9-14)32-21(23)24)17(29)20(31)28-6-5-16(28)19(30)27-10-11-1-3-12(4-2-11)18(25)26/h1-4,7-9,16-17,21,29H,5-6,10H2,(H3,25,26)(H,27,30)/t16-,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUUCFVBSVJGOH-DLBZAZTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1C(=O)NCC2=CC=C(C=C2)C(=N)N)C(=O)C(C3=CC(=CC(=C3)Cl)OC(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H]1C(=O)NCC2=CC=C(C=C2)C(=N)N)C(=O)[C@@H](C3=CC(=CC(=C3)Cl)OC(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClF2N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
433937-74-7 | |
Record name | Atecegatran [INN:WHO-DD] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0433937747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ATECEGATRAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/497U7679T0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.